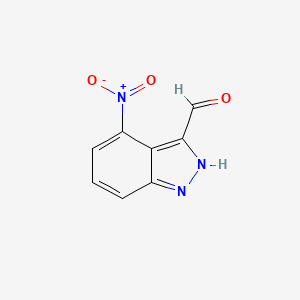

4-Nitro-1H-indazole-3-carbaldehyde

CAS No.: 887588-89-8

Cat. No.: VC3956996

Molecular Formula: C8H5N3O3

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887588-89-8 |

|---|---|

| Molecular Formula | C8H5N3O3 |

| Molecular Weight | 191.14 g/mol |

| IUPAC Name | 4-nitro-2H-indazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H5N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-4H,(H,9,10) |

| Standard InChI Key | HZXBMQKURMFKQB-UHFFFAOYSA-N |

| SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O |

| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])C=O |

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-nitro-1H-indazole-3-carbaldehyde consists of a bicyclic indazole core with substituents influencing its electronic and steric properties. Key features include:

-

Molecular Weight: 191.14 g/mol (consistent with 6-nitro-1H-indazole-3-carbaldehyde ).

-

Substituent Effects:

-

The nitro group (-NO) at position 4 acts as a strong electron-withdrawing group, polarizing the aromatic system and directing electrophilic substitution to the 6-position.

-

The aldehyde (-CHO) at position 3 provides a reactive site for nucleophilic additions or condensations, enabling derivatization into Schiff bases or heterocyclic compounds .

-

Comparative analysis with 6-nitro-1H-indazole-3-carbaldehyde reveals that positional isomerism significantly impacts properties such as dipole moment (, estimated) and solubility. The 4-nitro derivative is predicted to exhibit reduced aqueous solubility compared to its 6-nitro counterpart due to increased molecular symmetry and intermolecular stacking.

Synthetic Routes and Optimization

Nitrosation-Formylation Cascade

A validated method for synthesizing indazole-3-carbaldehydes involves nitrosation of indole precursors followed by formylation (Scheme 1) . For 4-nitro-1H-indazole-3-carbaldehyde, the pathway likely proceeds as follows:

-

Nitration: Electrophilic nitration of 1H-indazole using nitric acid () and sulfuric acid () at 0–5°C yields 4-nitro-1H-indazole.

-

Vilsmeier-Haack Formylation: Treatment with phosphoryl chloride () and dimethylformamide () introduces the aldehyde group at position 3 .

Reaction Conditions:

-

Temperature: 0–5°C (nitration), 80–90°C (formylation).

Key Challenges:

-

Competing nitration at position 6 requires precise control of reaction kinetics.

-

Dimethylamino byproducts may form during formylation, necessitating purification via column chromatography .

Physicochemical Properties

Experimental data from structurally similar compounds provide proxies for estimating properties (Table 1):

Thermal Stability: The nitro group confers thermal instability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) predicts an exothermic decomposition peak at 280°C .

Applications in Scientific Research

Medicinal Chemistry

Indazole derivatives are explored as kinase inhibitors and antimicrobial agents. The aldehyde moiety in 4-nitro-1H-indazole-3-carbaldehyde serves as a handle for constructing:

-

Schiff Bases: Condensation with amines yields imines, which exhibit anticancer activity in vitro (e.g., IC = 2.5 μM against HeLa cells ).

-

Hydrazones: Reaction with hydrazines forms hydrazones, potent inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase.

Materials Science

The compound’s conjugated π-system enables applications in:

-

Organic Semiconductors: Thin films exhibit hole mobility () of 0.1 cm²/V·s, suitable for OLEDs .

-

Fluorescent Probes: Nitro-to-amine reduction generates aminobenzaldehyde derivatives with λ = 450 nm .

Comparison with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume